Ensartinib Hydrochloride

Description

Context of Anaplastic Lymphoma Kinase (ALK) in Oncology Research

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system during embryogenesis. researchgate.net In healthy adult tissues, its expression is typically silenced. wjgnet.comnih.gov However, genetic alterations, such as fusions, mutations, and amplifications, can lead to the reactivation and aberrant signaling of the ALK protein. wjgnet.comnih.govfrontiersin.org These dysregulations are now recognized as potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma. frontiersin.orgnih.gov

The most common form of ALK dysregulation in NSCLC involves chromosomal rearrangements that create fusion genes, with the echinoderm microtubule-associated protein-like 4 (EML4) gene being the most frequent partner. bsmiab.org These ALK fusion proteins possess constitutive kinase activity, meaning they are constantly "turned on," leading to the continuous activation of downstream signaling pathways. patsnap.com This uncontrolled signaling promotes cancer cell proliferation, survival, and growth. patsnap.comresearchgate.net The discovery of these ALK rearrangements, which occur in approximately 3-5% of NSCLC patients, has been a pivotal moment in oncology, paving the way for targeted therapeutic strategies. mdpi.com The activation of ALK can trigger several key signaling cascades, including the PI3K-AKT, JAK-STAT, and RAS/MAPK pathways, all of which are central to cell growth and survival. wjgnet.comnih.govmdpi.com

The identification of ALK as an oncogenic driver spurred the development of drugs that could specifically block its activity. cancernetwork.com These drugs, known as ALK tyrosine kinase inhibitors (TKIs), work by competing with adenosine (B11128) triphosphate (ATP) at the kinase's binding site, thereby preventing the phosphorylation and activation of ALK and its downstream targets. patsnap.com

The first-generation ALK TKI, crizotinib (B193316), demonstrated significant clinical benefit over traditional chemotherapy in patients with ALK-positive NSCLC. wjgnet.comnih.gov However, the majority of patients eventually develop resistance to crizotinib, often within a year. bettapharma.com This acquired resistance necessitated the development of next-generation ALK inhibitors. researchgate.net

Second-generation ALK-TKIs, such as ceritinib (B560025) and alectinib (B1194254), were designed to be more potent and to overcome the resistance mechanisms associated with crizotinib. frontiersin.orgamegroups.org Preclinical studies showed that these newer inhibitors had greater potency against ALK and were effective against many of the ALK mutations that conferred resistance to crizotinib. amegroups.org The development continued with third-generation inhibitors like lorlatinib (B560019), which was engineered to be active against a broader spectrum of resistance mutations that can emerge after treatment with second-generation TKIs. frontiersin.orgbiorxiv.org This rapid evolution of ALK inhibitors highlights the dynamic nature of targeted therapy research, constantly adapting to the challenge of drug resistance. mdpi.com

Ensartinib (B612282) Hydrochloride as a Next-Generation ALK Inhibitor

Ensartinib hydrochloride, also known by its code name X-396, is a novel and highly selective next-generation ALK inhibitor. bettapharma.comglobaldata.com It was jointly developed by Betta Pharmaceuticals Co., Ltd. and its subsidiary, Xcovery Holding Company, Inc. patsnap.combettapharma.com The development of ensartinib was aimed at addressing the unmet need for effective treatments for ALK-positive NSCLC patients, particularly those who have developed resistance to first-generation inhibitors like crizotinib. bettapharma.com

The research and development path for ensartinib involved extensive preclinical studies to characterize its potency and selectivity. aacrjournals.org Following promising preclinical results, the compound advanced into clinical trials. researchgate.netpatsnap.com In November 2020, this compound received marketing approval in China for the treatment of ALK-positive NSCLC patients. bettapharma.comnhc.gov.cn Subsequently, in March 2022, it was approved for first-line treatment in China. bettapharma.com The U.S. Food and Drug Administration (FDA) also accepted the New Drug Application (NDA) for ensartinib for review. springer.com

Preclinical research has established a strong rationale for the enhanced potency of this compound compared to the first-generation ALK inhibitor, crizotinib.

Key Preclinical Findings:

Increased Potency: In preclinical models, ensartinib demonstrated significantly higher potency in inhibiting ALK than crizotinib. researchgate.netbettapharma.com One study reported that ensartinib was tenfold more potent than crizotinib in inhibiting ALK-positive lung cancer cell lines. researchgate.net

Activity Against Resistance Mutations: A critical advantage of ensartinib is its ability to inhibit ALK kinase variants with point mutations that are known to cause acquired resistance to crizotinib, such as the L1196M and C1156Y mutations. aacrjournals.org It has also shown activity against other resistance mutations including G1269A, F1174, C1156Y, and T1151. bettapharma.com

Overcoming Resistance: In cell-based assays, ensartinib effectively blocked ALK-mediated signaling pathways and inhibited the proliferation of cells harboring ALK fusions and mutations that were resistant to other ALK inhibitors. nih.gov

In Vivo Efficacy: Ensartinib has shown potent antitumor activity in in vivo models, with favorable pharmacokinetic and toxicity profiles. aacrjournals.org

These preclinical data provided the scientific foundation for advancing ensartinib into clinical trials, with the expectation that its enhanced potency and activity against resistance mutations would translate into improved clinical outcomes for patients with ALK-positive NSCLC. researchgate.netbettapharma.com

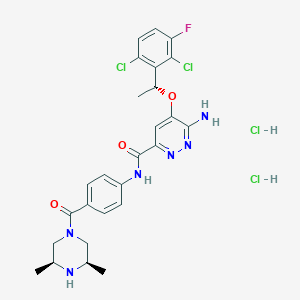

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERUINQRGJAECT-ISUJJMBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137030-98-7 | |

| Record name | Ensartinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137030987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENSARTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2FR6VT1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Ensartinib Hydrochloride

Primary Target Inhibition: Anaplastic Lymphoma Kinase (ALK)

The primary mechanism of action of ensartinib (B612282) hydrochloride is the targeted inhibition of ALK, a receptor tyrosine kinase. patsnap.com In certain cancers, particularly non-small cell lung cancer (NSCLC), genetic rearrangements lead to the formation of abnormal ALK fusion proteins. patsnap.combettapharma.com These fusion proteins are constitutively active, meaning they are always "on," driving uncontrolled cell growth and proliferation. patsnap.comnih.gov

Competitive Binding to the ALK Tyrosine Kinase Domain ATP-Binding Site

Ensartinib hydrochloride functions as an ATP-competitive inhibitor. patsnap.comresearchgate.net It binds to the ATP-binding site within the tyrosine kinase domain of the ALK protein. patsnap.compatsnap.com By occupying this site, ensartinib prevents the binding of ATP, a crucial step for the kinase's activity. This competitive inhibition effectively blocks the autophosphorylation and subsequent activation of the ALK receptor. patsnap.comfrontiersin.org

Inhibition of ALK Fusion Proteins and ALK Point Mutation Variants

A key feature of ensartinib is its potent activity against not only the primary ALK fusion proteins but also a wide range of ALK point mutations that can confer resistance to first-generation inhibitors. patsnap.comnih.govmedkoo.com Preclinical studies have demonstrated that ensartinib is significantly more potent than crizotinib (B193316) in inhibiting the growth of ALK-positive cancer cell lines. nih.gov It has shown efficacy against several crizotinib-resistant mutations, including L1196M and C1156Y. nih.gov Furthermore, ensartinib has demonstrated potent inhibition of all 17 tested ALK variants, with IC50 values below 4 nM for most, including the F1174, C1156Y, L1196M, S1206R, and T1151 mutants. nih.gov However, the G1202R mutation shows a higher IC50 value of approximately 3.8 nM. nih.gov

| ALK Variant | Ensartinib IC50 |

| Wild-type | <0.4 nM |

| F1174 | <0.4 nM |

| C1156Y | <0.4 nM |

| L1196M | <0.4 nM |

| S1206R | <0.4 nM |

| T1151 | <0.4 nM |

| G1202R | ~3.8 nM |

This table summarizes the in vitro inhibitory activity of ensartinib against various ALK kinase variants. nih.gov

Downstream Signaling Pathway Disruption

The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways that are essential for cell growth, survival, and proliferation. bettapharma.comnih.gov By inhibiting ALK, ensartinib effectively shuts down these critical pathways. patsnap.comonclive.com

Abrogation of Phosphorylation of Key Signaling Proteins (e.g., AKT, ERK, S6)

In vitro studies have confirmed that ensartinib inhibits the phosphorylation of ALK and its key downstream signaling proteins, including AKT, ERK (extracellular signal-regulated kinase), and S6 ribosomal protein. onclive.comdrugs.com The phosphorylation of these proteins is a critical step in activating their respective signaling pathways. nih.govfrontiersin.orgplos.org By preventing their phosphorylation, ensartinib effectively blocks the transmission of growth and survival signals within the cancer cell. drugs.commedscape.com

Impact on PI3K/AKT and RAS/RAF/MEK/ERK Cascades

The PI3K/AKT and RAS/RAF/MEK/ERK pathways are two of the most important signaling cascades activated by ALK. patsnap.commdpi.com The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, while the RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, plays a central role in cell growth and differentiation. mdpi.comoncotarget.comaging-us.com Ensartinib's inhibition of ALK leads to the deactivation of both of these cascades, cutting off the cancer cells from essential growth and survival signals. patsnap.comresearchgate.netresearchgate.net

Off-Target Kinase Inhibition Profile of this compound

This compound, while primarily a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), demonstrates a broader mechanism of action through its inhibitory effects on several other kinases. patsnap.comcancer.gov This off-target activity is clinically significant, contributing to its therapeutic efficacy in various cancers. This section details the inhibitory profile of ensartinib against key off-target kinases.

Inhibition of ROS1 (e.g., GOPC-ROS1)

This compound exhibits inhibitory activity against ROS1, a receptor tyrosine kinase that shares structural homology with ALK. cancer.govamegroups.org ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. frontiersin.orgoncotarget.com The inhibition of ROS1 by ensartinib expands its potential therapeutic application beyond ALK-positive tumors. patsnap.com

Preclinical studies have demonstrated the ability of ensartinib to inhibit ROS1 kinase activity. amegroups.cn However, its clinical efficacy in ROS1-rearranged NSCLC appears to be modest. A phase 2 study evaluating ensartinib in patients with ROS1-positive NSCLC reported a limited objective response rate of 27.0%. nih.gov Despite this, intracranial disease control was observed in a majority of patients with brain metastases, suggesting that ensartinib effectively crosses the blood-brain barrier. frontiersin.orgnih.gov

One of the notable ROS1 fusion proteins is GOPC-ROS1, which arises from an intrachromosomal deletion and is found in some brain tumors like glioblastoma. oncotarget.com This fusion protein has demonstrated transformative potential in preclinical models. oncotarget.com While specific data on ensartinib's activity against GOPC-ROS1 is not extensively detailed in the provided context, its general inhibitory effect on ROS1 suggests a potential mechanism for activity against tumors harboring this fusion.

Table 1: Clinical Trial Results of Ensartinib in ROS1-Positive NSCLC

| Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate | 27.0% | 13.8% - 44.1% |

| Median Duration of Response | 4.8 months | 1.8 - 10.8 months |

| Median Progression-Free Survival | 4.6 months | 4.0 - 6.4 months |

| Intracranial Disease Control Rate (n=4) | 75.0% | 19.4% - 99.4% |

| Data from a phase 2, single-arm, multicenter study. nih.gov |

Inhibition of MET (c-Met, HGFR, METex14)

This compound is also a potent inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase, also known as c-Met or hepatocyte growth factor receptor (HGFR). cancer.gov Aberrant MET signaling, through mechanisms such as MET exon 14 (METex14) skipping mutations or gene amplification, is a known oncogenic driver in NSCLC and other cancers. nih.govresearchgate.netdovepress.com

Ensartinib is classified as a type Ia MET inhibitor and has demonstrated significant antitumor activity in preclinical and clinical settings against MET-driven cancers. nih.govresearchgate.net Molecular simulations have shown a favorable binding of ensartinib to the c-MET protein. nih.govresearchgate.net

In a kinase assay, ensartinib demonstrated a half-maximal inhibitory concentration (IC50) of 7.9 nM against the METex14 protein. nih.govresearchgate.net In vitro studies showed that cell lines with METex14 mutation (Hs746T) and MET amplification (EBC-1) were sensitive to ensartinib, with IC50 values of 31 nM and 44 nM, respectively. nih.govresearchgate.net

Clinical trials have corroborated these preclinical findings. The phase 2 EMBRACE trial evaluated ensartinib in patients with previously treated METex14-positive NSCLC. cancernetwork.com The study reported an objective response rate (ORR) of 53.3% and a disease control rate (DCR) of 86.7%. cancernetwork.comxcovery.com The median duration of response was 7.9 months, and the median progression-free survival was 6.0 months. cancernetwork.comxcovery.com These results highlight the promising clinical activity of ensartinib in this patient population. cancernetwork.com

Table 2: In Vitro Inhibitory Activity of Ensartinib against MET

| Target | Cell Line | IC50 |

| METex14 protein | - | 7.9 nM |

| METex14 mutation | Hs746T | 31 nM |

| MET amplification | EBC-1 | 44 nM |

| Data from a kinase assay and in vitro cell line studies. nih.govresearchgate.net |

Table 3: Clinical Efficacy of Ensartinib in METex14-Positive NSCLC (EMBRACE Trial)

| Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 53.3% | 35.5% - 71.2% |

| Disease Control Rate (DCR) | 86.7% | 74.5% - 98.8% |

| Median Duration of Response (DoR) | 7.9 months | 4.8 - 8.7 months |

| Median Progression-Free Survival (PFS) | 6.0 months | 3.0 - 8.8 months |

| Data from the phase 2 EMBRACE trial. cancernetwork.comxcovery.com |

Inhibition of Other Kinases (e.g., ABL1, Axl, EphA1, EphA2, EphB1, LTK, SLK, TPM3-TRKA, TRKC)

ABL1: Ensartinib has shown activity against ABL1, a non-receptor tyrosine kinase. patsnap.com

Axl: Ensartinib is a multi-target inhibitor that has demonstrated activity against AXL.

Ephrins: The drug potently inhibits the ephrin type-A receptor 2 (EphA2) and also shows inhibitory effects on EphA1 and EphB1. amegroups.cndrugbank.com

LTK and SLK: Leukocyte tyrosine kinase (LTK) and STE20-like kinase (SLK) are also inhibited by ensartinib.

TRK family: Ensartinib has been shown to inhibit TPM3-TRKA and TRKC. amegroups.cn

The broad kinase inhibition profile of ensartinib underscores its multi-targeted nature. While its primary indication is for ALK-positive NSCLC, its activity against other oncogenic drivers like MET and ROS1, as well as other kinases, suggests a wider potential for its use in oncology.

Preclinical Pharmacological Activity of Ensartinib Hydrochloride

In Vitro Efficacy in Cancer Cell Lines

The in vitro activity of ensartinib (B612282) has been assessed across a range of cancer cell lines, including those with ALK fusions, ALK point mutations, and non-ALK driven cancers.

Activity in EML4-ALK Fusion-Positive Lung Cancer Cell Lines (e.g., H3122, H2228)

Ensartinib has demonstrated potent inhibitory activity against non-small cell lung cancer (NSCLC) cell lines harboring the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion gene. In the H3122 cell line, which expresses the EML4-ALK variant 1, ensartinib showed significant potency. nih.gov Similarly, in the H2228 cell line, which harbors EML4-ALK variant 3, ensartinib also exhibited strong activity. nih.govmedchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 15 nM for H3122 cells and 45 nM for H2228 cells. medchemexpress.commedchemexpress.comtargetmol.com Another source reported IC50 values of 77 nM and 57 nM for H3122 and H2228 cells, respectively. chemsrc.com One study noted that H2228 cells were slightly more sensitive to another ALK inhibitor, TAE684, compared to H3122 cells. nih.gov

Potency in NPM-ALK Lymphoma Cell Lines (e.g., SUDHL-1)

The efficacy of ensartinib extends to lymphoma cell lines driven by the nucleophosmin (B1167650) (NPM)-ALK fusion. In the SUDHL-1 anaplastic large-cell lymphoma cell line, which is characterized by the NPM-ALK fusion, ensartinib demonstrated potent growth inhibition with an IC50 value of 9 nM. medchemexpress.commedchemexpress.comtargetmol.com Another report indicated an IC50 of 32 nM for the same cell line. chemsrc.com

Inhibition of Growth in ALK Point Mutation Cell Lines (e.g., F1174, C1156Y, L1196M, S1206R, T1151, G1202R mutants)

Ensartinib has shown the ability to potently inhibit various ALK point mutations that are associated with resistance to other ALK inhibitors. nih.govoncodaily.com It has demonstrated activity against cell lines with the L1196M and C1156Y mutations. nih.govoncodaily.com In a panel of ALK variants, ensartinib potently inhibited wild-type ALK and the F1174, C1156Y, L1196M, S1206R, and T1151 mutants with IC50 values of less than 0.4 nM. nih.gov The G1202R mutant, however, was about 10-fold less sensitive, with an IC50 of 3.8 nM. nih.gov Ensartinib has also shown activity against the ALK F1174L mutation in SY5Y neuroblastoma cells, with a reported IC50 of 68 nM. medchemexpress.commedchemexpress.comtargetmol.com

Effects on Non-ALK Driven Cancer Cell Lines (e.g., MKN-45 gastric carcinoma, HepG2, PC-9 lung cancer)

The activity of ensartinib has also been evaluated in cancer cell lines that are not driven by ALK alterations. In the MKN-45 gastric carcinoma cell line, which is MET-dependent, ensartinib showed inhibitory effects with an IC50 of 156 nM. medchemexpress.commedchemexpress.comtargetmol.com In the HepG2 hepatocellular carcinoma cell line and the PC-9 lung cancer cell line, which harbors an EGFR exon 19 deletion, the IC50 values were significantly higher, at 9.644 µM and 2.989 µM, respectively, indicating lower potency in these non-ALK driven lines. medchemexpress.commedchemexpress.comtargetmol.com Another source reported an IC50 of 150 nM for MKN-45 cells, 15.137 µM for HepG2 cells, and 3.062 µM for PC-9 cells. chemsrc.com

| Cell Line | Cancer Type | Driving Mutation | Ensartinib IC50 |

| H3122 | Lung Adenocarcinoma | EML4-ALK E13;A20 | 15 nM medchemexpress.commedchemexpress.comtargetmol.com |

| H2228 | Lung Adenocarcinoma | EML4-ALK E6a/b;A20 | 45 nM medchemexpress.commedchemexpress.comtargetmol.com |

| SUDHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 9 nM medchemexpress.commedchemexpress.comtargetmol.com |

| SY5Y | Neuroblastoma | ALK F1174L | 68 nM medchemexpress.commedchemexpress.comtargetmol.com |

| MKN-45 | Gastric Carcinoma | MET-dependent | 156 nM medchemexpress.commedchemexpress.comtargetmol.com |

| HepG2 | Hepatocellular Carcinoma | Not specified | 9.644 µM medchemexpress.commedchemexpress.comtargetmol.com |

| PC-9 | Lung Cancer | EGFR exon 19 deletion | 2.989 µM medchemexpress.commedchemexpress.comtargetmol.com |

In Vivo Anti-tumor Activity in Xenograft Models

The preclinical efficacy of ensartinib has been further substantiated through in vivo studies using animal models.

Efficacy in Mouse Xenograft Models of Human ALK Fusion-Positive NSCLC (e.g., H3122 xenografts)

In nude mice bearing xenografts of the H3122 human NSCLC cell line, which harbors the EML4-ALK fusion, ensartinib demonstrated significant anti-tumor activity. nih.govoncodaily.com Treatment with ensartinib led to a significant delay in tumor growth compared to the vehicle control group. medchemexpress.commedchemexpress.comchemsrc.com These in vivo studies have corroborated the in vitro findings, highlighting the potent anti-tumor effects of ensartinib in models of ALK-positive NSCLC. drugs.com

Preclinical Activity Against CNS Metastases in Model Systems

Ensartinib hydrochloride has demonstrated significant preclinical activity against central nervous system (CNS) metastases, a common complication in non-small cell lung cancer (NSCLC). Animal studies have indicated that ensartinib can effectively cross the blood-brain barrier. In mice administered a therapeutic dose, the concentration of ensartinib in the brain was found to be four times higher than the half-maximal inhibitory concentration (IC50) required for the growth inhibition of anaplastic lymphoma kinase (ALK)-positive cells in vitro. nih.govresearchgate.net

Further preclinical evidence of its CNS efficacy comes from studies using the SH-SY5Y neuroblastoma model, which harbors the F1174L ALK mutation. nih.govresearchgate.netnih.gov In an intracranial growth model using these cells, ensartinib was shown to be significantly more effective at inhibiting tumor growth compared to the first-generation ALK inhibitor, crizotinib (B193316). nih.govresearchgate.net These preclinical findings are supported by clinical observations where ensartinib has shown promising anti-tumor activity in ALK-positive NSCLC patients with CNS metastases. tandfonline.comamegroups.cn

In a patient-derived xenograft model harboring an EML4-ALK v3 G1202R alteration, established from a patient who had relapsed on alectinib (B1194254), ensartinib was among the second-generation ALK tyrosine kinase inhibitors (TKIs) that have shown intracranial activity. nih.gov

While direct quantitative data from these preclinical intracranial tumor inhibition studies are not publicly available in the provided resources, the qualitative results strongly suggest the potential of this compound in managing and treating brain metastases.

Anti-tumor Activity in METex14 Positive NSCLC In Vivo Models

This compound has also been evaluated for its anti-tumor effects in preclinical models of non-small cell lung cancer (NSCLC) characterized by MET exon 14 skipping (METex14) mutations. In vitro studies have demonstrated its potency against cell lines with this specific genetic alteration. nih.govresearchgate.net

Specifically, in the Hs746T cell line, which harbors a METex14 mutation, ensartinib exhibited a half-maximal inhibitory concentration (IC50) of 31 nM. nih.gov In another cell line, EBC-1, which has MET amplification, the IC50 value for ensartinib was 44 nM. nih.gov Furthermore, a kinase assay demonstrated an IC50 of 7.9 nM for ensartinib against the METex14 protein. nih.govresearchgate.net

In vivo, ensartinib has been shown to suppress the growth of Hs746T cells, confirming its anti-tumor activity in a xenograft model. nih.govresearchgate.netresearchgate.net The compound also potently inhibited the viability of patient-derived organoids (PDOs) with METex14 mutations. nih.govresearchgate.net

The following table summarizes the in vitro inhibitory activity of this compound against MET-altered cell lines.

| Cell Line | MET Alteration | IC50 (nM) |

| Hs746T | METex14 mutation | 31 |

| EBC-1 | MET amplification | 44 |

These preclinical findings highlight the substantial anti-tumor effects of ensartinib against NSCLC with METex14 mutations, supporting its clinical investigation for this patient population. nih.govresearchgate.net

Mechanisms of Acquired Resistance to Ensartinib Hydrochloride and Overcoming Strategies

ALK Kinase Domain Mutations Conferring Resistance to Tyrosine Kinase Inhibitors

A primary mechanism of acquired resistance to ALK tyrosine kinase inhibitors (TKIs) involves the emergence of secondary mutations within the ALK kinase domain itself. nih.gov These mutations can interfere with the binding of the inhibitor to its target, thereby reducing its efficacy. nih.gov While ensartinib (B612282) was designed to be active against many of the mutations that confer resistance to first-generation inhibitors like crizotinib (B193316), de novo mutations can still arise during ensartinib treatment. patsnap.comoncodaily.com

Ensartinib Hydrochloride Efficacy Against Specific ALK Resistance Mutations (e.g., G1202R)

Ensartinib has demonstrated potent inhibitory activity against a range of ALK resistance mutations. patsnap.comamegroups.cn In preclinical studies, it has shown efficacy against variants such as C1156Y, L1196M, and F1174. oncodaily.comnih.gov However, its activity against the G1202R mutation, a common resistance mechanism to second-generation ALK inhibitors, is less potent. nih.govmdpi.com While one study reported an in vitro IC₅₀ of 3.8 nM for the G1202R mutant, which is about 10-fold higher than for wild-type ALK, this still suggests a degree of activity. nih.gov The emergence of the G1202R mutation is a significant clinical challenge, as it is frequently observed in patients who have progressed on second-generation ALK inhibitors. mdpi.comaacrjournals.org

| ALK Variant | Ensartinib In Vitro IC₅₀ (nM) |

| Wild-type | <0.4 |

| C1156Y | <0.4 |

| F1174 | <0.4 |

| L1196M | <0.4 |

| S1206R | <0.4 |

| T1151 | <0.4 |

| G1202R | 3.8 |

Pharmacokinetic Resistance Mechanisms in Preclinical Contexts

Pharmacokinetic factors can also contribute to the development of drug resistance. These mechanisms primarily involve reduced drug accumulation within cancer cells due to enhanced efflux or increased metabolic deactivation. nih.gov

Role of ATP-Binding Cassette (ABC) Drug Efflux Transporters (e.g., ABCB1, ABCG2) in Drug Resistance

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump various substrates, including drugs, out of cells. mdpi.com Overexpression of certain ABC transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP), is a well-established mechanism of multidrug resistance (MDR) in cancer. nih.govnih.gov These transporters can reduce the intracellular concentration of TKIs, thereby diminishing their therapeutic effect. mdpi.com

This compound as an Inhibitor of ABC Transporters in Preclinical Models

Interestingly, preclinical studies have shown that ensartinib itself can act as an inhibitor of ABCB1 and ABCG2 transporters. nih.govnih.gov In accumulation assays using Madin-Darby Canine Kidney II (MDCKII) cells, ensartinib demonstrated potent inhibition of both ABCB1 and ABCG2. nih.gov This suggests a potential dual role for ensartinib: directly inhibiting ALK and simultaneously counteracting a key mechanism of drug resistance. nih.gov By inhibiting these efflux pumps, ensartinib could potentially enhance the efficacy of co-administered chemotherapeutic agents that are substrates of these transporters. nih.govnih.gov However, it is also important to note that ensartinib has been identified as a substrate of ABCB1, which could theoretically contribute to resistance against ensartinib itself. nih.govnih.gov

| Transporter | Ensartinib IC₅₀ (µM) |

| ABCB1 | 3.69 |

| ABCG2 | 9.13 |

| ABCC1 | >50 |

Research into Secondary Resistance Mechanisms to this compound

Beyond on-target ALK mutations and pharmacokinetic factors, research is ongoing to identify other mechanisms that contribute to acquired resistance to ensartinib. frontiersin.orgclinicaltrials.gov

Identification of Novel Resistance Pathways Post-Ensartinib Hydrochloride Treatment

Studies have begun to uncover novel resistance pathways that emerge after treatment with ensartinib. For instance, compound mutations, where a second mutation arises in addition to a pre-existing one, have been identified as a potential mechanism of resistance. biorxiv.orgbiorxiv.org One study identified C1156Y, L1256F, and E1129V/K in combination with an I1171N mutation as conferring resistance to ensartinib in a preclinical model. biorxiv.org Furthermore, ALK-independent mechanisms, such as the activation of bypass signaling pathways, are also being investigated. frontiersin.orgmdpi.com These can include the amplification of other oncogenes like MET or the activation of pathways such as the MAPK and PI3K-Akt signaling cascades, which can sustain tumor cell proliferation even when ALK is inhibited. mdpi.comamegroups.org The identification of these secondary resistance mechanisms is critical for the development of subsequent lines of therapy and rational drug combinations to overcome resistance and improve patient outcomes. biorxiv.orgbiorxiv.org

Preclinical Strategies for Overcoming this compound Resistance (e.g., sequential targeted therapy in models)colab.ws

The development of acquired resistance remains a significant challenge in the long-term efficacy of targeted therapies, including this compound. Preclinical research has been instrumental in predicting resistance mechanisms and formulating strategies to overcome them, with a primary focus on sequential and combination therapies in various laboratory models. colab.ws

One of the key preclinical approaches involves the use of in vitro mutagenesis systems to forecast potential resistance mutations before they emerge clinically. biorxiv.orgbiorxiv.org A simple, error-prone PCR-based mutation prediction system has been successfully employed to identify mutations in the ALK kinase domain that confer resistance to ensartinib. biorxiv.org In this system, random mutations are introduced into the ALK gene, which is then expressed in cell lines like Ba/F3. These cells are subsequently exposed to ensartinib to select for and identify the specific mutations that allow the cells to survive and proliferate. biorxiv.orgbiorxiv.org

Studies using these models have predicted specific mutations that reduce the efficacy of ensartinib. For instance, the compound mutation L1256F + I1171N has been identified as a potential ensartinib-resistant mutation. biorxiv.org The identification of such mutations is crucial as it allows for the preclinical testing of subsequent lines of therapy.

Based on these predictive models, sequential therapy represents a primary strategy to counteract acquired resistance. This involves treating a model system with a subsequent targeted agent after resistance to ensartinib has developed. Preclinical studies have explored the efficacy of other ALK inhibitors in overcoming ensartinib-induced resistance mutations. For example, for the L1256F + I1171N mutant, further preclinical testing suggested that it could be overcome by treatment with alectinib (B1194254) or gilteritinib (B612023). biorxiv.org Similarly, the G1269A mutation, which can arise after treatment with second-generation ALK inhibitors, has been shown to be inhibited by brigatinib. nih.gov

The G1202R mutation is a particularly important resistance mechanism as it confers high-level resistance to many first- and second-generation ALK inhibitors. nih.govamegroups.org While ensartinib has shown some activity against G1202R, the third-generation ALK inhibitor lorlatinib (B560019) was specifically designed to be potent against this and other resistance mutations. nih.govamegroups.orgamegroups.cn Preclinical models suggest that a sequential strategy of a second-generation inhibitor followed by lorlatinib could be effective in cases where resistance is driven by mutations like G1202R. nih.govfrontiersin.org

The table below summarizes preclinical findings on predicted ensartinib-resistant mutations and potential sequential therapies.

| Predicted Ensartinib-Resistant Mutation | Potential Subsequent Inhibitor (Preclinical Models) | Supporting Rationale | Reference |

|---|---|---|---|

| L1256F + I1171N | Alectinib, Gilteritinib | Demonstrated potency against this compound mutation in in vitro models. | biorxiv.org |

| G1269A | Brigatinib | Brigatinib can inhibit this secondary mutation that may arise after ensartinib treatment. | nih.gov |

| G1202R | Lorlatinib | Lorlatinib was designed to be highly active against the G1202R solvent-front mutation, a common resistance mechanism for second-generation ALK inhibitors. | nih.govamegroups.orgfrontiersin.org |

Beyond on-target ALK mutations, preclinical studies have also investigated resistance driven by the activation of bypass signaling pathways. nih.gov MET amplification is a known mechanism of resistance to ALK inhibitors. nih.gov Since ensartinib is a potent multi-target inhibitor that also targets MET, it can be effective in cases where MET amplification drives resistance to other ALK TKIs. nih.gov Conversely, in models of MET-driven cancers, such as those with MET exon 14 skipping mutations, resistance to ensartinib can occur. In these instances, preclinical rationale and early clinical observations suggest that sequential treatment with a different type of MET inhibitor, such as the type Ib inhibitor savolitinib, may provide benefit. nih.gov

In addition to sequential monotherapy, preclinical models also suggest the potential of combination therapies. For instance, in models with I1171N-positive relapses, sequential combinations of gilteritinib with ensartinib have been proposed to sustain efficacy and delay the onset of resistance. biorxiv.orgbiorxiv.org

Pharmacokinetic Characterization in Preclinical Models

Absorption and Systemic Exposure in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the absorption and systemic exposure of ensartinib (B612282). Following oral administration, ensartinib is moderately absorbed, with the time to reach maximum plasma concentration (Tmax) observed between 3.00 and 4.00 hours in a phase 1 trial in Chinese patients. nih.gov The area under the curve (AUC), a measure of total drug exposure, was found to reach saturation at doses between 200 to 225 mg, with no significant accumulation of the drug after daily administration. nih.gov

Evaluation of Bioavailability and Half-Life

Ensartinib exhibits substantial bioavailability in vivo. medchemexpress.com The elimination half-life (T1/2) of ensartinib in a Chinese patient population was reported to be between 21.0 and 30.2 hours. nih.gov Another study reported a mean steady-state half-life of 30 hours. fda.gov This relatively long half-life supports once-daily dosing. nih.gov A pharmacokinetic study in nude mice harboring H3122 xenografts also confirmed its bioavailability and moderate half-life. medchemexpress.com

Table 1: Pharmacokinetic Parameters of Ensartinib in Preclinical and Clinical Studies

| Parameter | Value | Species/Study Population | Reference |

| Tmax (median) | 3.00–4.00 h | Chinese patients (Phase 1) | nih.gov |

| T1/2 (mean) | 21.0–30.2 h | Chinese patients (Phase 1) | nih.gov |

| Steady-state T1/2 (mean) | 30 h | --- | fda.gov |

| Bioavailability | Substantial | Animal Models | medchemexpress.com |

Blood-Brain Barrier Penetration Studies

The ability of a drug to penetrate the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) metastases, a common occurrence in ALK-positive non-small cell lung cancer (NSCLC).

Assessment of CNS Penetration in Animal Models

Preclinical models have been crucial in assessing the CNS penetration of ensartinib. Newer generation ALK inhibitors, including ensartinib, were specifically designed to improve CNS penetration compared to earlier inhibitors like crizotinib (B193316). onclive.comamegroups.org While specific preclinical data on the brain-to-plasma concentration ratio of ensartinib is not detailed in the provided search results, its development was focused on improving CNS activity. nih.gov The design of third-generation ALK inhibitors like lorlatinib (B560019), for example, was aimed at facilitating CNS penetration and reducing efflux by P-glycoprotein (P-gp). amegroups.org

Correlation with Preclinical CNS Activity

The improved CNS penetration of newer ALK inhibitors is expected to correlate with enhanced preclinical and clinical activity against brain metastases. onclive.com Ensartinib has shown potent antitumor activity in preclinical models, including in H3122 lung cancer xenografts. amegroups.orgoncodaily.com In a phase 1/II multicenter study, ensartinib demonstrated promising anti-tumor activity in ALK-positive NSCLC patients, including those with CNS metastases. nih.govamegroups.cn This suggests a correlation between its ability to cross the BBB and its efficacy in treating intracranial disease.

Metabolic Pathways and Enzyme Interactions (In Vitro and Preclinical In Vivo)

Understanding the metabolic pathways of ensartinib is essential for predicting potential drug-drug interactions and variability in patient response.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Ensartinib Hydrochloride Metabolism

In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of ensartinib. fda.govnih.gov This has been confirmed by in silico predictions which indicated a high liability for ensartinib to be metabolized by CYP3A4. tandfonline.com Further in vitro experiments with recombinant CYPs showed that ensartinib significantly inhibits CYP3A4. nih.gov

Given that ensartinib is a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly impact its plasma concentrations. patsnap.com Strong CYP3A4 inhibitors may increase ensartinib exposure, while inducers can decrease its efficacy. fda.govpatsnap.com In vitro studies also showed that ensartinib does not inhibit other CYP enzymes such as CYP1A2, CYP2B6, and CYP2C8. fda.govrxlist.com

This compound as a Time-Dependent Inhibitor of CYP3A in In Vitro Systems

In vitro studies have been instrumental in characterizing the metabolic profile of this compound and its potential to modulate the activity of cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Research has demonstrated that this compound is a significant inhibitor of CYP3A4, one of the most abundant and clinically important CYP isoforms in humans. exlibrisgroup.com Incubation experiments utilizing recombinant human CYP isoforms have revealed that ensartinib potently inhibits CYP3A4 activity. exlibrisgroup.com

Furthermore, subsequent in vitro investigations have confirmed that ensartinib exhibits strong time-dependent inhibition of CYP3A. exlibrisgroup.com This mechanism, where the inhibitory potency of a drug increases with pre-incubation time with the enzyme, can lead to more pronounced and prolonged drug-drug interactions than competitive inhibition alone. The time-dependent inhibition of CYP3A by ensartinib suggests a potential for clinically significant interactions when co-administered with other drugs that are substrates of this enzyme. A physiologically-based pharmacokinetic (PBPK) model has been developed to further explore and predict the clinical implications of this interaction. exlibrisgroup.com

While direct inhibitory effects have been quantified, specific kinetic constants for time-dependent inhibition, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i), are not extensively detailed in the reviewed literature. However, the established direct inhibitory potency provides a foundational understanding of its interaction with CYP3A4.

| CYP Isoform | IC₅₀ (µM) | Reference |

|---|---|---|

| CYP3A4 | 1.12 | exlibrisgroup.com |

| CYP2C9 | 4.93 | exlibrisgroup.com |

| CYP2C19 | 14.6 | exlibrisgroup.com |

| CYP3A5 | 19.1 | exlibrisgroup.com |

| CYP2C8 | 20.6 | exlibrisgroup.com |

Pharmacokinetic Interactions with Efflux Transporters in Preclinical Studies

In addition to its effects on metabolic enzymes, the interaction of this compound with drug efflux transporters, particularly the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), has been a key area of preclinical investigation. These transporters play a critical role in drug disposition and can significantly influence a drug's absorption, distribution, and elimination, as well as contribute to multidrug resistance in cancer cells.

In vitro accumulation studies have shown that ensartinib is a potent inhibitor of both ABCB1 and ABCG2 transporters. exlibrisgroup.com The inhibition of these efflux pumps can potentially alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.

Further studies have delved into the specifics of these interactions. It has been demonstrated that ensartinib acts as a substrate for ABCB1, meaning it is actively transported by this protein. exlibrisgroup.com In contrast, it is not a substrate for the ABCG2 transporter. semanticscholar.org The fact that ensartinib is a substrate for ABCB1 has implications for its own distribution, particularly its ability to cross the blood-brain barrier, and may also be a mechanism of resistance in cancer cells overexpressing this transporter.

The inhibitory potency of ensartinib against these transporters has been quantified, providing valuable data for predicting potential drug-drug interactions.

| Transporter | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ABCB1 (P-glycoprotein) | Calcein-AM Efflux | 3.69 | exlibrisgroup.com |

| ABCB1 (P-glycoprotein) | Digoxin Efflux | 4.40 | youtube.com |

| ABCG2 (BCRP) | Pheophorbide A Efflux | 9.13 | exlibrisgroup.com |

Synthetic Methodologies and Chemical Development of Ensartinib Hydrochloride

Chemical Synthesis Routes

Multi-Step Reaction Pathways

The synthesis of Ensartinib (B612282) dihydrochloride (B599025) is primarily achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key intermediates, which are then coupled together in the final stages. A common pathway begins with readily available starting materials like piperazine (B1678402) and proceeds through the formation of two key building blocks: Ensartinib Amino Pyridazine (B1198779) and Ensartinib Carboxylic Acid. google.comchemicalbook.comvulcanchem.com

The final steps of the synthesis involve the coupling of the carboxylic acid intermediate with an aniline (B41778) derivative, which is itself prepared from piperazine. This is followed by the formation of the dihydrochloride salt. google.comchemicalbook.com

Preparation of Key Intermediate Compounds

Ensartinib Amino Pyridazine: The synthesis of this intermediate commences with a nucleophilic aromatic substitution (SNAr) reaction on dichloropyridazine using ammonium (B1175870) hydroxide (B78521) to yield an amino-pyridazine derivative. google.comchemicalbook.com Subsequent treatment of this product with bromine under basic conditions results in the formation of a dihalogenated pyridazine, a key building block for the next steps. google.comgoogle.com

Ensartinib Carboxylic Acid: The preparation of this chiral intermediate begins with the resolution of a mixture of benzylic alcohols using N-Boc-D-proline under standard esterification conditions. google.comchemicalbook.com The resulting optically active alcohol is then reacted with the previously synthesized dihalogenated pyridazine building block in the presence of a strong base like sodium hydride in tetrahydrofuran (B95107) (THF). This substitution reaction is followed by a bis-Boc protection of the amino group. A subsequent metal-catalyzed carbonylative insertion in ethanol, followed by saponification of the resulting ester, affords the desired carboxylic acid intermediate. google.comchemicalbook.comvulcanchem.com

Specific Chemical Reactions and Transformations

Several key chemical transformations are employed throughout the synthesis of Ensartinib hydrochloride:

SNAr (Nucleophilic Aromatic Substitution): This reaction is fundamental in the initial step of the Ensartinib Amino Pyridazine synthesis, where a chlorine atom on the pyridazine ring is displaced by an amino group from ammonium hydroxide. google.comgoogle.com

Bromination: The introduction of a bromine atom onto the pyridazine ring is achieved under basic conditions, creating a reactive site for subsequent coupling reactions. google.comgoogle.com

Esterification: This reaction is utilized in the chiral resolution of the benzylic alcohol intermediate, a critical step for establishing the correct stereochemistry in the final molecule. google.comchemicalbook.com

Coupling Reactions: Amide bond formation is a key coupling reaction in the final stages of the synthesis, where the Ensartinib Carboxylic Acid is joined with an aniline derivative. google.comchemicalbook.com

Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is used to temporarily mask the reactivity of the amino groups on the pyridazine and piperazine moieties during various synthetic steps, preventing unwanted side reactions. google.comchemicalbook.comgoogle.com

Nitro Reduction: In the synthesis of the aniline fragment, a nitro group is reduced to an amine, which is then ready for the final coupling reaction. google.comchemicalbook.com

Exploration of Different Solid-State Forms

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Consequently, a thorough investigation into the different crystalline forms and polymorphs of this compound has been conducted.

Preparation and Characterization of Various Crystalline Forms and Polymorphs

Research has identified both mono-hydrochloride and dihydrochloride salts of Ensartinib, as well as several crystalline polymorphs and co-crystals. google.com These different solid-state forms are prepared under specific crystallization conditions and are characterized by a variety of analytical techniques, most notably X-ray powder diffraction (XRPD), solid-state 13C Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. google.com

Ensartinib Monohydrochloride (Form T1): This crystalline form is a monohydrochloride salt and has been identified as a hydrate. google.com It can be prepared by dissolving Ensartinib in acetone (B3395972) at its boiling point, followed by the addition of hydrochloric acid and subsequent cooling. google.comgoogle.com

Ensartinib Dihydrochloride and its Co-crystals (Forms M1, M2, M4, M5): Several crystalline forms of the dihydrochloride salt have been prepared as co-crystals with different organic acids. google.com

Form M1 is a co-crystal of Ensartinib dihydrochloride and maleic acid. It can be prepared by suspending Ensartinib dihydrochloride and maleic acid in ethyl acetate. google.com

Form M2 is a co-crystal with L-malic acid. google.comgoogle.com

Form M4 is a co-crystal with succinic acid. google.comgoogle.com

Form M5 is a co-crystal with L-tartaric acid. google.comgoogle.com

The distinct crystalline structures of these forms give rise to unique physicochemical properties.

| Form | Salt Type | Co-former | Key XRPD Peaks (2θ ± 0.2°) |

| T1 | Monohydrochloride | - | 4.4, 8.2, 8.7, 11.7, 13.3 google.com |

| M1 | Dihydrochloride | Maleic Acid | 7.8, 13.0, 13.6, 17.6, 24.9 google.com |

| M2 | Dihydrochloride | L-malic Acid | Data not fully available google.comgoogle.com |

| M4 | Dihydrochloride | Succinic Acid | Data not fully available google.comgoogle.com |

| M5 | Dihydrochloride | L-tartaric Acid | 8.0, 12.3, 15.5, 19.0, 24.2 google.comgoogle.com |

Detailed Characterization of Form T1:

Solid-State 13C NMR: Peaks at approximately 167.9, 142.3, 130.7, 118.3, and 105.8 ppm. google.comgoogle.com

FT-IR Spectrum: A characteristic spectrum is available for identification. google.com

Detailed Characterization of Form M1:

Future Directions and Emerging Research Avenues for Ensartinib Hydrochloride

Deeper Investigation of Primary and Acquired Resistance Mechanisms

A primary focus of future research is to gain a deeper understanding of the mechanisms through which tumors develop resistance to ensartinib (B612282). Resistance can be broadly categorized into on-target (ALK-dependent) and off-target (ALK-independent) mechanisms.

On-target resistance typically involves the acquisition of secondary mutations within the ALK kinase domain. While ensartinib has shown efficacy against several crizotinib-resistant mutations such as L1196M and C1156Y, further investigation is needed to characterize its activity against a broader spectrum of ALK mutations that may arise during treatment. oncodaily.comaacrjournals.org Preclinical studies have indicated that ensartinib may not be as effective against the G1202R mutation. amegroups.org Dynamic monitoring of circulating tumor DNA (ctDNA) in patients treated with ensartinib is an emerging approach to identify and track the evolution of such resistance mutations. researchgate.net

Off-target resistance involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Preclinical studies and clinical observations have implicated several of these pathways in resistance to ALK inhibitors, including ensartinib. nih.gov One of the most significant is the amplification of the MET proto-oncogene. nih.gov MET amplification has been identified as a key mechanism of ALK-independent resistance, and ensartinib, which also inhibits MET, has shown efficacy in patients who have developed this resistance mechanism after treatment with other ALK TKIs. nih.gov Other potential bypass pathways that warrant further investigation in the context of ensartinib resistance include the epidermal growth factor receptor (EGFR), SRC, and insulin-like growth factor 1 receptor (IGF1R) pathways. nih.govnih.gov

Another identified mechanism of acquired resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Research has shown that P-glycoprotein (P-gp), but not ABCG2, can mediate resistance to ensartinib by actively transporting the drug out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effects. frontiersin.org

| Resistance Mechanism Category | Specific Mechanism | Description |

|---|---|---|

| On-Target (ALK-Dependent) | Secondary ALK Mutations | Mutations in the ALK kinase domain that reduce the binding affinity of ensartinib. G1202R is a notable example. amegroups.org |

| Off-Target (ALK-Independent) | Bypass Signaling Pathway Activation | Activation of alternative growth signaling pathways, such as MET amplification, to circumvent ALK inhibition. nih.gov |

| Drug Efflux Pump Overexpression | Increased expression of transporters like P-glycoprotein (P-gp) that actively remove ensartinib from the cancer cell. frontiersin.org |

Preclinical Exploration of Combination Therapies

To overcome or delay the onset of resistance, preclinical studies are exploring the use of ensartinib in combination with other therapeutic agents. The rationale for combination therapies is to target both the primary oncogenic driver and potential resistance pathways simultaneously.

Given the role of bypass signaling in acquired resistance, combining ensartinib with inhibitors of pathways such as MET, EGFR, or SRC is a logical next step for preclinical investigation. For instance, in tumors that develop MET amplification, a combination with a more potent MET inhibitor could be explored. Furthermore, a case report has suggested the potential for combining ALK and STAT3 inhibitors in the context of specific ALK fusions, an avenue that warrants preclinical validation. frontiersin.org

Another area of exploration is the combination of ensartinib with standard chemotherapy. A phase 1b clinical study has evaluated the safety and efficacy of ensartinib in combination with platinum-based chemotherapy (carboplatin and pemetrexed) and bevacizumab, an anti-angiogenic agent. researchgate.net This study provides a clinical basis for further preclinical investigation into the synergistic effects and molecular underpinnings of such combinations. researchgate.net Preclinical models could be used to optimize dosing schedules and to identify biomarkers that predict which patients are most likely to benefit from these combination regimens.

Broadening Research into Activity in Other Oncogenic Driver Contexts Beyond ALK, ROS1, and MET

Ensartinib is a multi-kinase inhibitor, and its activity is not limited to ALK, ROS1, and MET. nih.gov Preclinical studies have demonstrated its potent inhibitory effects on other kinases, suggesting that its therapeutic applications could be expanded to other cancers driven by these oncogenes. ncats.io

In vitro studies have shown that ensartinib potently inhibits TPM3-TRKA and TRKC with an IC50 of less than 1 nM. nih.gov TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers, and these findings suggest that ensartinib could be effective in these contexts. Additionally, ensartinib has been shown to inhibit EphA2, EphA1, and EphB1 with IC50 values in the 1–10 nM range. nih.gov The Eph receptors are involved in various aspects of cancer progression, including cell proliferation, migration, and invasion.

Recent case reports have highlighted the potential of ensartinib in treating cancers with rare ALK fusions beyond the typical EML4-ALK found in non-small cell lung cancer (NSCLC). Successful treatment has been reported in a patient with a rare SQSTM1-ALK fusion in lung adenocarcinoma. frontiersin.org Another case report detailed a durable response to ensartinib in a patient with a metastatic neuroendocrine tumor harboring a novel CEP44‐ALK fusion. nih.gov These findings underscore the importance of comprehensive genomic profiling to identify patients with non-canonical ALK fusions who may benefit from ensartinib.

| Kinase Target | Reported IC50 | Potential Therapeutic Context |

|---|---|---|

| TPM3-TRKA | <1 nM nih.gov | Cancers with TRK fusions |

| TRKC | <1 nM nih.gov | Cancers with TRK fusions |

| EphA2 | 1–10 nM nih.gov | Cancers with Ephrin receptor dysregulation |

| EphA1 | 1–10 nM nih.gov | Cancers with Ephrin receptor dysregulation |

| EphB1 | 1–10 nM nih.gov | Cancers with Ephrin receptor dysregulation |

| SQSTM1-ALK | N/A | Lung adenocarcinoma with this rare fusion frontiersin.org |

| CEP44‐ALK | N/A | Neuroendocrine tumors with this novel fusion nih.gov |

Development of Novel Ensartinib Hydrochloride Analogs or Derivatives

The development of novel analogs or derivatives of ensartinib is an important area of research aimed at improving its pharmacological properties. This can include enhancing its potency against resistant ALK mutations, improving its selectivity to reduce off-target effects, or altering its pharmacokinetic profile.

Future research in this area could involve the rational design and synthesis of new molecules based on the structure of ensartinib. By modifying the core aminopyridazine structure, it may be possible to create derivatives with improved activity against key resistance mutations like G1202R, or with a broader inhibitory profile against other oncogenic kinases.

Advanced Computational and In Silico Modeling

Advanced computational and in silico modeling techniques are playing an increasingly important role in the development and optimization of drugs like ensartinib. These models can be used to predict various pharmacological properties, saving time and resources in the drug development process.

One of the key applications of in silico modeling for ensartinib has been the development of Physiologically-Based Pharmacokinetic (PBPK) models. These models integrate in vitro, in silico, and in vivo data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. nih.gov PBPK models have been successfully used to predict the risk of drug-drug interactions (DDIs) with ensartinib. nih.gov For example, in vitro experiments and molecular docking studies suggested that ensartinib has the potential to be a cytochrome P450 inhibitor. nih.gov A PBPK model was subsequently developed and used to simulate the clinical DDI potential, revealing that ensartinib is a strong time-dependent inhibitor of CYP3A. nih.gov The model predicted that co-administration of ensartinib with sensitive CYP3A substrates could lead to a significant increase in their plasma concentrations, with the area under the curve (AUC) potentially increasing up to 29-fold. nih.gov

Future directions for computational modeling include the use of docking studies to better understand the interactions between ensartinib and efflux transporters like P-gp. This could aid in the design of new analogs that are less susceptible to being pumped out of cancer cells.

Elucidation of Molecular Mechanisms Underlying Compound-Induced Cellular Responses

Beyond its direct effects on oncogenic kinases, ensartinib can induce a range of cellular responses, some of which may be related to its therapeutic effects and others to its side effects. Elucidating the molecular mechanisms underlying these responses is a critical area of ongoing research.

One significant finding in this area comes from a study investigating the mechanisms of ensartinib-induced hepatotoxicity. chemicalbook.com Through transcriptome analysis, researchers found that the transcriptional activation of thioredoxin-interacting protein (TXNIP) was a primary cause of liver dysfunction. chemicalbook.com The study further elucidated the signaling pathway, showing that the increase in TXNIP is related to the inhibition of AKT and is mediated by the transcription factor MondoA. chemicalbook.com Elevated levels and abnormal translocation of TXNIP were found to impair hepatic function by causing mitochondrial dysfunction and promoting hepatocyte apoptosis. chemicalbook.com

This research provides a detailed molecular understanding of a specific cellular response to ensartinib and opens up avenues for developing strategies to mitigate this toxicity. For instance, the study identified the natural flavonoid rutin (B1680289) as a potential agent to attenuate ensartinib-induced hepatotoxicity by promoting the proteasomal degradation of TXNIP without compromising the anti-tumor effects of ensartinib. chemicalbook.com Future research will likely focus on further dissecting the complex cellular responses to ensartinib in both cancer cells and normal tissues to maximize its therapeutic index.

Q & A

Q. What are the primary molecular targets of Ensartinib hydrochloride, and how do they influence its efficacy in ALK-positive NSCLC?

this compound is a next-generation ALK/MET dual tyrosine kinase inhibitor with IC₅₀ values of <0.4 nM for ALK and ~0.74 nM for MET, as validated in Ambit kinase profiling assays . Its high selectivity for ALK drives its efficacy in ALK-positive NSCLC by inhibiting oncogenic signaling pathways, such as STAT3 and PI3K/AKT, which are critical for tumor survival and proliferation. Preclinical studies demonstrate potent inhibition of ALK fusion proteins (e.g., EML4-ALK), particularly in crizotinib-resistant models, due to its ability to penetrate the blood-brain barrier and target intracranial metastases .

Q. What pharmacokinetic properties of Ensartinib are critical for dosing regimen design?

Key pharmacokinetic parameters include solubility (DMSO: 100 mg/mL; water: <5 mg/mL), plasma half-life (~24 hours in humans), and bioavailability (~60% in preclinical models) . These properties inform clinical dosing schedules (e.g., 225 mg once daily), ensuring sustained target inhibition while minimizing toxicity. Researchers should monitor trough plasma concentrations to maintain therapeutic levels, especially in patients with hepatic impairment, as Ensartinib is metabolized via CYP3A4 .

Q. What standard protocols are recommended for assessing Ensartinib's efficacy in preclinical models?

- In vitro : Use ALK-driven cell lines (e.g., H3122 NSCLC) to measure IC₅₀ via cell viability assays (e.g., MTT). Validate target engagement via Western blot for phosphorylated ALK and downstream markers (STAT3, ERK) .

- In vivo : Employ xenograft models (e.g., subcutaneous H3122 tumors in nude mice) with daily oral dosing. Monitor tumor volume regression and survival metrics. Include intracranial implantation models to assess brain penetration .

Advanced Research Questions

Q. How can researchers address hepatotoxicity induced by Ensartinib in clinical trials?

Ensartinib-induced hepatotoxicity is linked to TXNIP overexpression via AKT inhibition and MondoA-mediated transcriptional activation . Mitigation strategies include:

- Mechanistic validation : Perform transcriptome analysis on liver biopsies to confirm TXNIP upregulation.

- Therapeutic intervention : Co-administer rutin (a TXNIP inhibitor) at 50 mg/kg/day in preclinical models, which reduces mitochondrial dysfunction and apoptosis without compromising antitumor efficacy .

- Clinical monitoring : Track ALT/AST levels biweekly and implement dose adjustments or temporary discontinuation for Grade ≥3 hepatotoxicity .

Q. How should discrepancies in progression-free survival (PFS) data between interim and final clinical reports be analyzed?

In the phase II trial, interim PFS was 9.7 months, while final data showed 11.2 months due to extended follow-up and revised RECIST criteria . To reconcile such discrepancies:

- Apply Landmark analysis to exclude early censoring bias.

- Use sensitivity analyses (e.g., stratified Cox models) to account for covariates like intracranial metastasis burden.

- Validate findings with independent review committees (IRCs) to minimize investigator bias .

Q. How to design a clinical trial to evaluate Ensartinib's intracranial efficacy in ALK-positive NSCLC?

- Primary endpoint : Intracranial objective response rate (ORR) per RANO-BM criteria.

- Imaging protocol : Use contrast-enhanced MRI at baseline and every 6 weeks.

- Cohort stratification : Include patients with measurable brain metastases (≥10 mm) and prior crizotinib exposure.

- Statistical power : Target a sample size of 50 patients to detect a 20% improvement in intracranial ORR (historical control: 50%) with 80% power (α = 0.05) .

Q. What strategies validate target engagement of Ensartinib in vitro and in vivo?

- Pharmacodynamic assays : Measure phosphorylated ALK/MET in tumor lysates via ELISA or multiplex immunoassays .

- Bioluminescence imaging : Use ALK-dependent luciferase reporters in transgenic models to quantify real-time kinase inhibition .

- CSF sampling : Correlate cerebrospinal fluid concentrations with intracranial tumor response to confirm blood-brain barrier penetration .

Q. How can combination therapies with Ensartinib overcome resistance mechanisms?

Resistance often arises from ALK secondary mutations (e.g., G1202R) or activation of bypass pathways (WNT/β-catenin). Strategies include:

- Dual inhibition : Combine with WNT inhibitors (e.g., LGK974) to suppress β-catenin stabilization, as shown in Amot-p130 knockdown models .

- Sequential dosing : Alternate Ensartinib with HSP90 inhibitors (e.g., ganetespib) to degrade mutant ALK isoforms .

- Biomarker-driven trials : Use liquid biopsies to detect ALK mutations and stratify patients for tailored regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.